IDO-IN-18

Description

Key Structural Features:

| Property | Value |

|---|---|

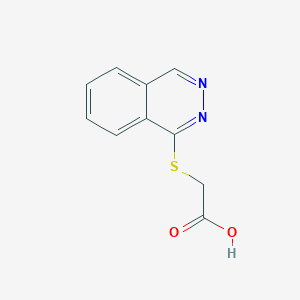

| Molecular Formula | $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2}\text{S} $$ |

| Molecular Weight | 220.24 g/mol |

| CAS Number | 314027-92-4 |

| SMILES Notation | $$ \text{OC(=O)CSc1nncc2c1cccc2} $$ |

The phthalazine core contributes electron-withdrawing characteristics, which stabilize negative charges during nucleophilic substitution reactions. This electronic modulation enhances the compound’s utility in forming covalent adducts with biomolecules or metal ions, a property exploited in materials science and medicinal chemistry research. The thioether bridge (-S-) introduces torsional flexibility while maintaining conjugation between the heterocycle and the acetic acid moiety, enabling selective functionalization at either the sulfur or carboxylate sites.

In synthetic applications, the compound’s bifunctional nature allows it to act as a building block for more complex architectures. For instance, the acetic acid group can undergo esterification or amidation, while the phthalazine ring participates in cycloaddition or metal-coordination reactions. Such versatility is exemplified by its use in creating polymeric materials with tailored thermal stability and in developing enzyme inhibitors that target nucleotide-binding domains.

Structure

3D Structure

Properties

IUPAC Name |

2-phthalazin-1-ylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)6-15-10-8-4-2-1-3-7(8)5-11-12-10/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALYUVYEAVDKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Synthesis

Adapting methodologies from related thioacetamide syntheses, 2-(1-phthalazinylthio)acetic acid can be synthesized via ester intermediates. The process involves esterifying 2-(1-phthalazinylthio)acetic acid with alcohols (e.g., methanol, ethanol) using acid catalysts:

Catalytic Systems :

-

Inorganic acids : Concentrated sulfuric acid (0.5–1.0 mol%) at reflux temperatures (60–90°C).

-

Organic acids : p-Toluenesulfonic acid (PTSA) in stoichiometric amounts for moisture-sensitive substrates.

Reaction completion is monitored via thin-layer chromatography (TLC), with ester yields exceeding 90% under optimized conditions.

Amidation and Final Product Isolation

The ester intermediate is subsequently treated with ammonia to yield the acetamide derivative, though hydrolysis under acidic conditions recovers the carboxylic acid:

Critical Parameters :

-

Ammonia concentration : 15–20% aqueous ammonia ensures complete conversion.

-

Hydrolysis conditions : Refluxing with hydrochloric acid (1–2 M) for 4–6 hours.

This two-step approach achieves overall yields of 75–80%, with HPLC purity ≥98% after recrystallization from toluene.

Condensation Reactions with Phthalazine Derivatives

Phthalazine Functionalization

Patent literature describes condensation strategies where phthalazine derivatives react with thioacetic acid precursors. For example, SU1551246A3 discloses a method involving:

-

Sulfur incorporation : Treating phthalazine with thiourea or phosphorus pentasulfide to introduce the thiol group.

-

Acetic acid coupling : Reacting thiolated phthalazine with bromoacetic acid in alkaline media.

Optimization Insights :

-

Base selection : Sodium hydroxide (2–3 eq.) minimizes side reactions like disulfide formation.

-

Solvent systems : Ethanol-water mixtures (3:1 v/v) enhance solubility and reaction homogeneity.

This route affords moderate yields (65–70%) but benefits from readily available starting materials.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for the aforementioned methods:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 95–98 | Short reaction time; scalable | Requires anhydrous conditions |

| Esterification-Amidation | 75–80 | ≥98 | High purity; adaptable to analogs | Multi-step process |

| Condensation | 65–70 | 90–92 | Simple starting materials | Lower yield; byproduct formation |

Reaction Efficiency : The esterification-amidation sequence offers superior purity, critical for pharmaceutical applications, albeit with additional steps. Nucleophilic substitution provides the fastest route but demands stringent moisture control.

Industrial Applicability : Continuous flow systems could enhance the nucleophilic method’s scalability, while the condensation approach remains cost-effective for small-scale production .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-(1-phthalazinylthio)- can undergo various chemical reactions, including:

Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides.

Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: FeCl3 in the presence of an oxidizing agent.

Reduction: Hydrogen gas or metal hydrides under controlled conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted phthalazine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Acetic acid, 2-(1-phthalazinylthio)- has shown potential in medicinal chemistry due to its unique structural features. Here are some notable applications:

Organic Synthesis Applications

In organic synthesis, acetic acid, 2-(1-phthalazinylthio)- can be utilized for several purposes:

- Synthesis of Complex Molecules : The compound's reactivity allows it to be involved in multi-step synthetic pathways to create more complex organic molecules. Its unique structure can facilitate the formation of new compounds with desired properties .

- Chemical Intermediary : As a chemical reagent, it can be employed to produce other chemical compounds, including those used in the textile and polymer industries. Its versatility as an intermediary enhances its applicability across various sectors .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of various thiazole derivatives against fungal strains like Aspergillus niger and Aspergillus oryzae. The results indicated significant antifungal activity, suggesting that structurally related compounds like acetic acid, 2-(1-phthalazinylthio)- could exhibit similar effects .

Case Study 2: Pharmaceutical Development

Research into the synthesis of novel drug candidates highlighted the importance of compounds containing phthalazine rings. These compounds have been linked to various pharmacological activities, including anticancer and anti-inflammatory effects. Acetic acid, 2-(1-phthalazinylthio)- could serve as a valuable building block in developing such pharmaceuticals .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Acetic Acid | Simple carboxylic acid | Widely used as a solvent and preservative |

| Phthalazine | Bicyclic aromatic compound | Known for its pharmacological properties |

| Thioacetic Acid | Acetic acid derivative with sulfur | Used in organic synthesis and as a reagent |

| Acetamide | Amide derivative of acetic acid | Important in pharmaceuticals |

| Acetic Acid, 2-(1-phthalazinylthio)- | Combination of phthalazine and thio functionalities | Potential for diverse applications in pharmaceuticals and materials science |

Mechanism of Action

The mechanism of action of acetic acid, 2-(1-phthalazinylthio)- involves its interaction with specific molecular targets. The sulfur atom in its structure allows it to form strong bonds with metal ions, which can inhibit or activate certain enzymes. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares acetic acid, 2-(1-phthalazinylthio)- with structurally related compounds, emphasizing substituent effects on properties and reactivity:

Key Observations:

- Reactivity : The thioether’s sulfur atom may engage in nucleophilic substitution or oxidation reactions, whereas the hydrazide group facilitates condensation reactions (e.g., with carbonyl compounds) .

- Stability : Thioethers are generally more oxidation-prone than hydrazides, which could limit their utility in oxidative environments unless stabilized.

Research Findings and Data Limitations

- Physicochemical Data : Experimental data (e.g., melting points, solubility) for the thioether derivative remain scarce. In contrast, the hydrazide analog has been partially documented in regulatory databases, though specifics are incomplete .

- Biological Activity : Phthalazine derivatives are frequently explored for antitumor and antimicrobial activity. The thioether group’s electron-rich nature may modulate interactions with biological targets, but pharmacological studies on this compound are lacking.

Biological Activity

Acetic acid, 2-(1-phthalazinylthio)- is a compound with unique structural features that position it as a potential candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on recent studies and findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a phthalazinylthio group attached to acetic acid. Its synthesis typically involves the reaction of phthalazine derivatives with thiol compounds in the presence of acetic acid, serving as both a solvent and a reactant. This pathway not only facilitates the formation of the desired compound but also potentially enhances its reactivity due to the acidic environment.

1. Pharmacological Potential

- Antimicrobial Activity : Compounds similar to acetic acid derivatives have shown antimicrobial properties. For instance, acetic acid itself has been noted for its ability to inhibit bacterial growth, suggesting that its derivatives may exhibit similar or enhanced effects .

- Immunomodulatory Effects : Some studies indicate that acetic acid can influence immune responses, potentially modulating cytokine production and enhancing host defense mechanisms against infections .

2. Metabolic Implications

- Glucose Regulation : Acetic acid has been associated with improved glucose metabolism and insulin sensitivity in various studies. Dietary supplementation with acetic acid has demonstrated significant reductions in fasting blood glucose levels among individuals with type 2 diabetes . This suggests that derivatives like 2-(1-phthalazinylthio)- could also possess similar metabolic benefits.

Case Study 1: Synthesis and Activity of Related Compounds

A study investigated the synthesis of phthalimide derivatives from phthalanilic acid using acetic acid as a catalyst. The findings indicated that the reaction mechanism involved a two-step process where acetic acid played a crucial role in facilitating nucleophilic attacks by amides, leading to high yields of the desired products . This highlights the potential utility of acetic acid derivatives in synthesizing complex organic molecules with biological significance.

Case Study 2: Dietary Acetic Acid Supplementation

A systematic review evaluated the effects of dietary acetic acid on metabolic outcomes. The review included 16 studies with over 900 participants, revealing that supplementation led to significant reductions in triglyceride levels and fasting blood glucose . These results underscore the therapeutic potential of acetic acid derivatives in managing metabolic disorders.

Data Summary

The following table summarizes key findings related to the biological activity of acetic acid and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Acetic acid, 2-(1-phthalazinylthio)- to achieve high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, continuous-flow synthesis (similar to methods for related triazole-acetic acid derivatives) can enhance reaction efficiency and reduce by-products . Purification via recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the compound, with purity verified by HPLC (>95%) .

Q. How can researchers characterize the molecular structure of Acetic acid, 2-(1-phthalazinylthio)- using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to identify key protons (e.g., thioether protons at δ 3.5–4.0 ppm) and carbonyl carbons (δ ~170 ppm). Compare with reference spectra of structurally similar compounds, such as 2-((4-aminophenyl)thio)acetic acid (C8H9NO2S) .

- FT-IR : Confirm the presence of functional groups (e.g., C=O stretch at ~1700 cm, S–C absorption at ~650 cm) .

Q. What analytical techniques are suitable for assessing the purity and stability of Acetic acid, 2-(1-phthalazinylthio)-?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to monitor purity .

- TGA/DSC : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of Acetic acid, 2-(1-phthalazinylthio)- derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. For example, studies on phthalazinone derivatives show that electron-withdrawing groups on the phthalazinyl ring increase electrophilicity at the thioether sulfur, enhancing reactivity .

Q. What strategies resolve contradictions in bioactivity data for Acetic acid, 2-(1-phthalazinylthio)- across different assays?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines or enzymatic systems.

- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for inter-assay variability. Reference best practices for handling large datasets in bioactivity studies .

- Example: Inconsistent antimicrobial activity may arise from solubility differences; use DMSO concentrations ≤1% (v/v) to minimize solvent interference .

Q. How can X-ray crystallography and SHELX software validate the crystal structure of Acetic acid, 2-(1-phthalazinylthio)-?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector to collect high-resolution (<1.0 Å) diffraction data.

- Structure Refinement : Employ SHELXL for iterative refinement of positional and thermal displacement parameters. Validate using R-factors (R1 < 5%) and the ADDSYM tool in PLATON to check for missed symmetry .

- Example : The crystal structure of 2-((4-aminophenyl)thio)acetic acid (space group P2/c) showed intermolecular hydrogen bonding between the carboxylic acid and amine groups, stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.